molecular formula C7H9BrN2OS B13312300 (3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide

(3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide

Cat. No.: B13312300
M. Wt: 249.13 g/mol
InChI Key: SNGWIPALYCLVKI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an amino group and a bromine-substituted thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Oxidized amine derivatives.

    Reduction Products: Reduced amine derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromothiophen-3-yl)propanamide

InChI

InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11)/t6-/m0/s1

InChI Key

SNGWIPALYCLVKI-LURJTMIESA-N

Isomeric SMILES

C1=C(C(=CS1)Br)[C@H](CC(=O)N)N

Canonical SMILES

C1=C(C(=CS1)Br)C(CC(=O)N)N

Origin of Product

United States

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